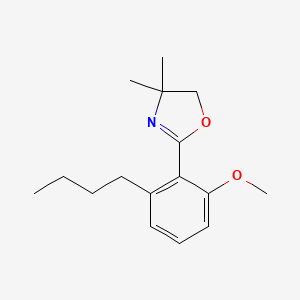![molecular formula C22H16N2O8 B14501197 4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) CAS No. 63438-07-3](/img/structure/B14501197.png)
4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique chemical structure and properties This compound features a central 1,3-phenylenebis(carbonylazanediyl) core with two 2-hydroxybenzoic acid groups attached
Métodos De Preparación
The synthesis of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) typically involves a multi-step process. One common method includes the reaction of terephthaloyl chloride with 4-aminosalicylic acid. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at low temperatures, followed by stirring at room temperature for an extended period. The product is then purified through filtration and washing with various solvents .
Análisis De Reacciones Químicas
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mecanismo De Acción
The mechanism of action of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparación Con Compuestos Similares
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) can be compared with other similar compounds, such as:
4,4’-[1,4-Phenylenebis(carbonylimino)]bis(2-hydroxybenzoic acid): This compound has a similar structure but with a 1,4-phenylenebis core instead of 1,3-phenylenebis.
4,4’-[1,4-Phenylenebis(azanediyl)]bis(2-hydroxybenzoic acid): Another related compound with slight variations in the core structure and functional groups.
The uniqueness of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) lies in its specific arrangement of functional groups and the resulting chemical properties .
Propiedades
Número CAS |
63438-07-3 |
|---|---|
Fórmula molecular |
C22H16N2O8 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
4-[[3-[(4-carboxy-3-hydroxyphenyl)carbamoyl]benzoyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-17-9-13(4-6-15(17)21(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22(31)32)18(26)10-14/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
Clave InChI |
WTVHTYDJPWXMEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


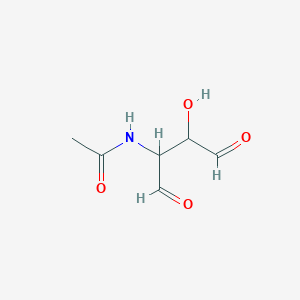
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
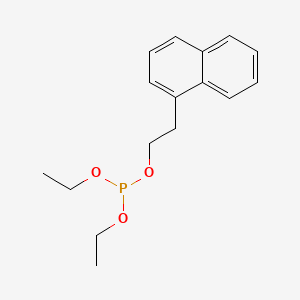
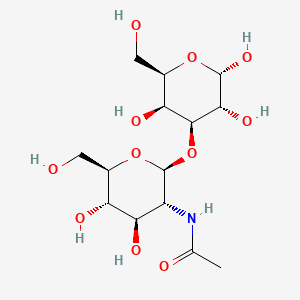



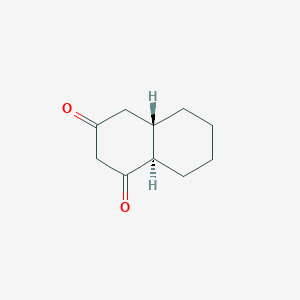
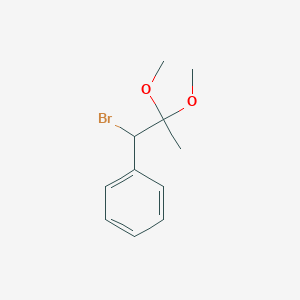


![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
